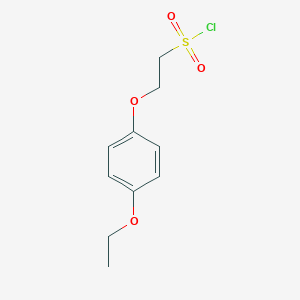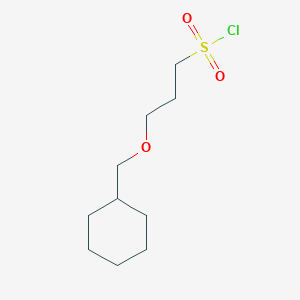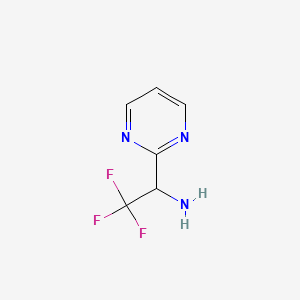![molecular formula C10H15N5 B15310058 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain linking two imidazole rings, one of which is substituted with a methyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available imidazole and 1-methylimidazole.
Alkylation: The first step involves the alkylation of 1-methylimidazole with 1,3-dibromopropane to form 1-(3-bromopropyl)-1-methylimidazole.
Nucleophilic Substitution: The bromopropyl derivative is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine include:
1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the methyl substitution on the imidazole ring.
1-(3-(1H-imidazol-1-yl)propyl)-1H-imidazole: This compound is similar but does not have the methyl group on the imidazole ring.
1-(3-(2-methyl-1H-imidazol-1-yl)propyl)-1H-imidazole: This compound has a methyl group on the second position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C10H15N5 |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1-[3-(3-methylimidazol-4-yl)propyl]imidazol-2-amine |
InChI |
InChI=1S/C10H15N5/c1-14-8-12-7-9(14)3-2-5-15-6-4-13-10(15)11/h4,6-8H,2-3,5H2,1H3,(H2,11,13) |
InChI-Schlüssel |
IQYMKZOXMWGLDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1CCCN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)

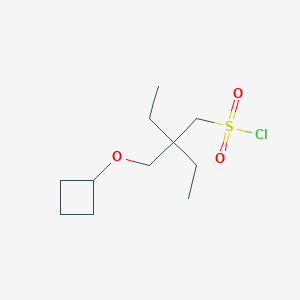


![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)

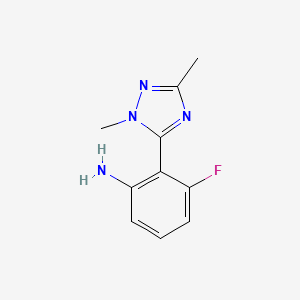

![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
aminehydrochloride](/img/structure/B15310045.png)
